molecular formula C12H12N2O6 B069185 1,4-Dimaleimido-2,3-butanediol CAS No. 189013-00-1

1,4-Dimaleimido-2,3-butanediol

Cat. No.: B069185
CAS No.: 189013-00-1
M. Wt: 280.23 g/mol
InChI Key: VNJBTKQBKFMEHH-UHFFFAOYSA-N
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Description

TG02, also known as zotiraciclib, is a small molecule multi-kinase inhibitor. It was discovered by S*BIO Pte Ltd in Singapore and is primarily used in the treatment of various cancers. TG02 targets multiple kinases, including cyclin-dependent kinases, Janus kinase 2, and FMS-like tyrosine kinase 3, making it a potent inhibitor with broad-spectrum anti-leukemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

TG02 is a pyrimidine-based compoundThe specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available .

Industrial Production Methods

Industrial production of TG02 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

TG02 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of TG02 with modified functional groups, which can have different biological activities .

Scientific Research Applications

TG02 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

    Medicine: Under clinical evaluation for the treatment of chronic lymphocytic leukemia, acute myeloid leukemia, and other hematologic malignancies.

    Industry: Potential applications in the development of new therapeutic agents targeting kinases

Mechanism of Action

TG02 exerts its effects through dual mechanisms of action:

Comparison with Similar Compounds

TG02 is unique due to its ability to simultaneously target multiple kinases. Similar compounds include:

TG02’s broad-spectrum inhibition and dual mechanisms of action make it a promising candidate for the treatment of various cancers, particularly those resistant to other kinase inhibitors .

Properties

IUPAC Name

1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBTKQBKFMEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407740
Record name 1,4-Dimaleimido-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189013-00-1
Record name 1,4-Dimaleimido-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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